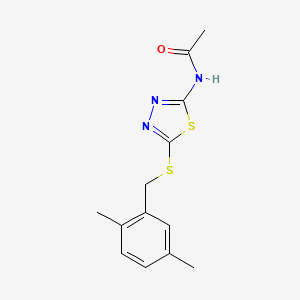
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
Synthesis and Anticancer Properties : A study by Duran and Demirayak (2012) explored the synthesis of 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives. These compounds were tested against a panel of 60 different human tumor cell lines derived from nine neoplastic cancer types, showing reasonable anticancer activity, particularly against melanoma-type cell lines (Duran & Demirayak, 2012).
Novel Derivatives for Anticancer Agent Evaluation : In 2020, Çevik et al. synthesized new N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-[(5-(substituted amino)-1,3,4-thiadiazol-2-yl)thio]acetamide derivatives. These compounds exhibited promising cytotoxic activity against MCF7 and A549 cancer cells, suggesting potential as anticancer agents (Çevik et al., 2020).
Glutaminase Inhibitors in Cancer Therapy : A 2012 study by Shukla et al. focused on the design, synthesis, and pharmacological evaluation of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide 3 (BPTES) analogs as glutaminase inhibitors. These analogs, including a thiadiazol-2-yl-acetamide compound, showed potential in inhibiting the growth of lymphoma cells in vitro and in a mouse model (Shukla et al., 2012).
Synthesis and Antitumor Evaluation : Evren et al. (2019) synthesized N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and investigated their antitumor activities. One derivative exhibited high selectivity and promising results in inducing apoptosis in cancer cell lines, highlighting its potential as an anticancer agent (Evren et al., 2019).
Other Scientific Applications
Pharmacological Scaffold in Medicinal Chemistry : A study by Gür et al. (2020) highlighted the importance of the 1,3,4-thiadiazole core, from which derivatives, including N-(2,5-dimethoxybenzylidene)-5-(4-methoxyquinolin-2-yl)-1,3,4-thiadiazol-2-amine, were synthesized. These compounds showed DNA protective ability and antimicrobial activity, indicating their diverse pharmacological potential (Gür et al., 2020).
Optoelectronic Properties : Research by Camurlu and Guven (2015) explored the optoelectronic properties of thiazole-based polythiophenes. This study involved the synthesis of monomers like N-(thiazol-2-yl)−2-(thiophen-3-yl)acetamide, which were then polymerized to investigate their conducting properties (Camurlu & Guven, 2015).
Eigenschaften
IUPAC Name |
N-[5-[(2,5-dimethylphenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS2/c1-8-4-5-9(2)11(6-8)7-18-13-16-15-12(19-13)14-10(3)17/h4-6H,7H2,1-3H3,(H,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXXLDTHNHJIXRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CSC2=NN=C(S2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2,5-dimethylbenzyl)thio)-1,3,4-thiadiazol-2-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2-methylthiazol-4-yl)methanone](/img/structure/B2691576.png)
![2-(2,4-dichlorophenoxy)-N-[4-(diethylamino)phenyl]propanamide](/img/structure/B2691577.png)

![N-(6-benzyl-3-carbamoyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2691579.png)
![5-(4-(benzyloxy)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/no-structure.png)

![3-Tert-butyl-6-[[1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2691584.png)

![5-[(E)-2-furylmethylidene]-2-[2-(2-hydroxyethyl)piperidino]-1,3-thiazol-4(5H)-one](/img/structure/B2691589.png)
![Methyl 3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate](/img/structure/B2691592.png)
![N-{2-[5-(diethylsulfamoyl)thiophen-2-yl]ethyl}prop-2-enamide](/img/structure/B2691594.png)
![3-(4-Methoxyphenyl)-1-phenylindeno[2,3-D]pyrazol-4-one](/img/structure/B2691596.png)
![4-[(4-fluoroanilino)carbonyl]phenyl-N,N-dimethylsulfamate](/img/structure/B2691598.png)